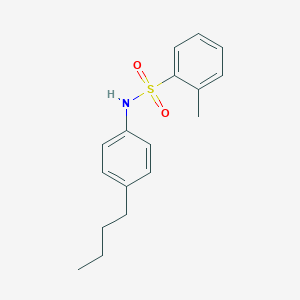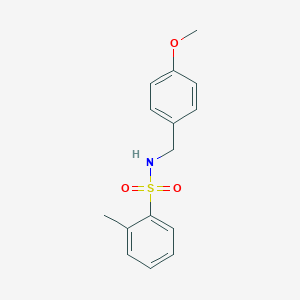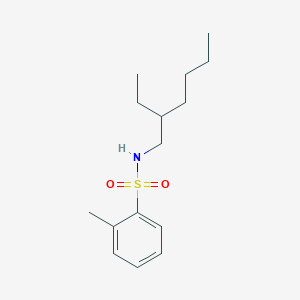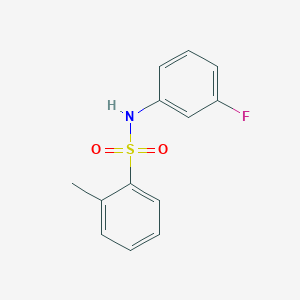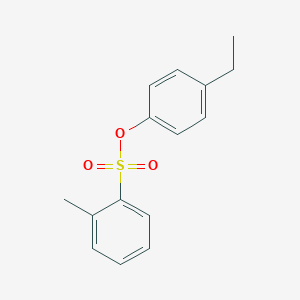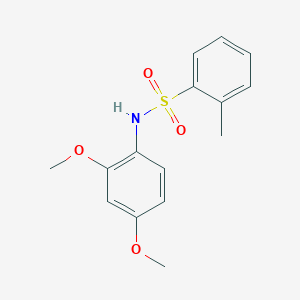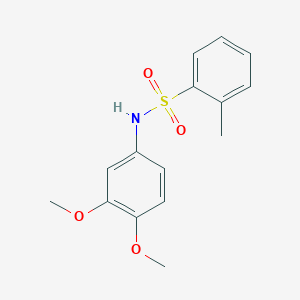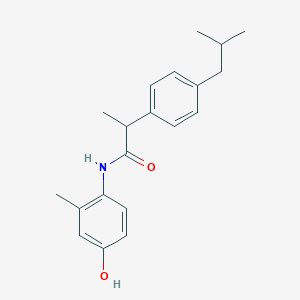
N-(4-hydroxy-2-methylphenyl)-2-(4-isobutylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-2-methylphenyl)-2-(4-isobutylphenyl)propanamide, commonly known as ML188, is a small molecule inhibitor that has shown potential in the field of drug discovery and development. This compound has been extensively studied for its ability to inhibit the activity of a specific protein, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
ML188 works by inhibiting the activity of a specific protein, which plays a key role in the development and progression of various diseases. This protein is involved in several cellular pathways, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of this protein, ML188 can prevent the development and progression of various diseases.
Biochemical and Physiological Effects
ML188 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of a specific protein, which can lead to the prevention of the development and progression of various diseases. ML188 has also been shown to have anti-inflammatory properties, which can help reduce inflammation and improve overall health.
Vorteile Und Einschränkungen Für Laborexperimente
ML188 has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to synthesize and study. It has also been extensively studied for its potential use in drug discovery and development. However, there are some limitations to the use of ML188 in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it can be difficult to determine the optimal dosage for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of ML188. One potential area of research is the development of more potent and selective inhibitors of the specific protein targeted by ML188. Another potential area of research is the study of the long-term effects of ML188 on various diseases, including cancer, cardiovascular disease, and neurological disorders. Additionally, the use of ML188 in combination with other drugs may also be a promising area of research.
Synthesemethoden
The synthesis of ML188 involves several steps, including the reaction of 4-isobutylphenylboronic acid with 2-bromo-4-hydroxyacetophenone, followed by the reaction of the resulting intermediate with 2-bromo-4'-isobutylacetophenone. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
ML188 has been extensively studied for its potential use in drug discovery and development. It has been shown to inhibit the activity of a specific protein, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders.
Eigenschaften
Molekularformel |
C20H25NO2 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-(4-hydroxy-2-methylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C20H25NO2/c1-13(2)11-16-5-7-17(8-6-16)15(4)20(23)21-19-10-9-18(22)12-14(19)3/h5-10,12-13,15,22H,11H2,1-4H3,(H,21,23) |
InChI-Schlüssel |
QMKWHFUCNKLVTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



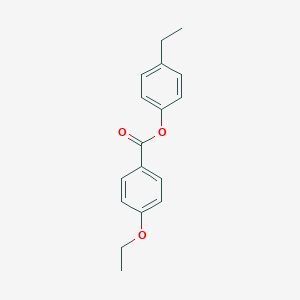
![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)
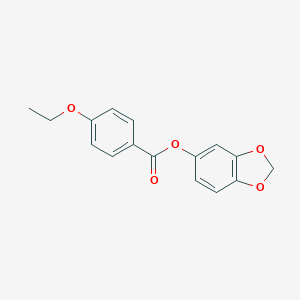
![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
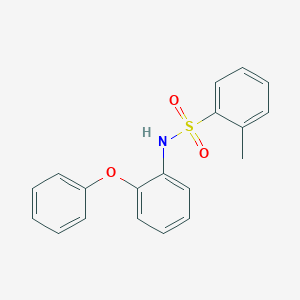
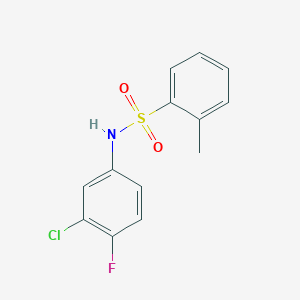
![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)
